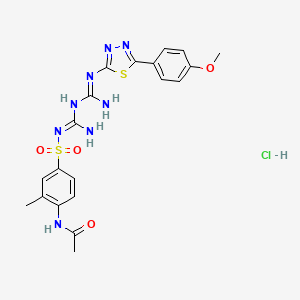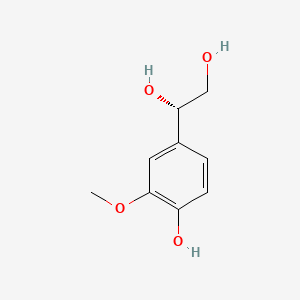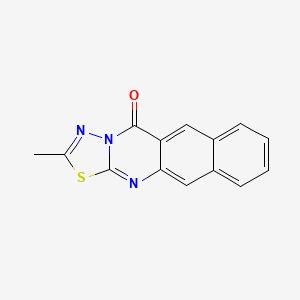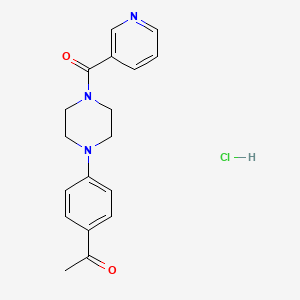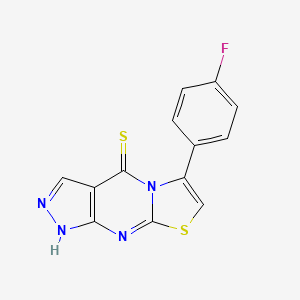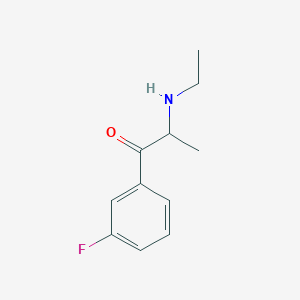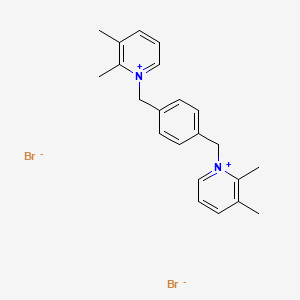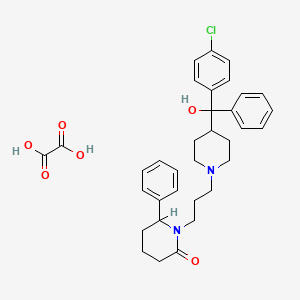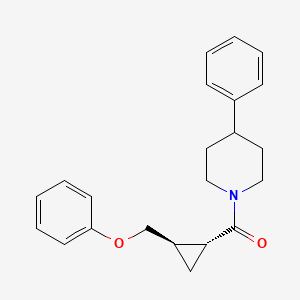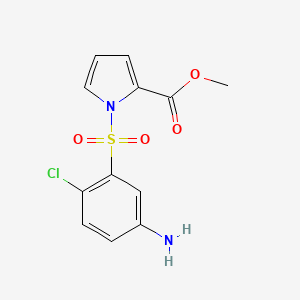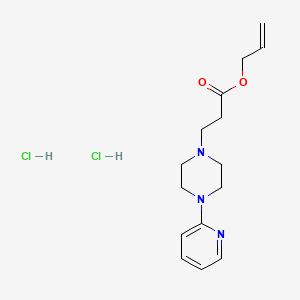![molecular formula C21H6Cl12MgO5S B15185794 magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate CAS No. 84297-66-5](/img/structure/B15185794.png)
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[142114,702,1503,809,14]icosa-5,9,11,13,17-pentaene-11-carboxylate is a complex organometallic compound This compound is characterized by its intricate structure, which includes multiple chlorine atoms and a sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate typically involves a multi-step process. The initial step often includes the preparation of the hexacyclic core structure, followed by the introduction of chlorine atoms through chlorination reactions. The sulfonate group is then added via sulfonation, and finally, the magnesium ion is incorporated through a complexation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing specialized reactors to ensure precise control over reaction conditions. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its unique electronic properties. It also serves as a precursor for the synthesis of other complex organometallic compounds.
Biology
In biological research, magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate is studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.
Medicine
In medicine, this compound is being investigated for its potential use in drug delivery systems. Its complex structure allows for the encapsulation of therapeutic agents, providing targeted delivery to specific tissues.
Industry
In industrial applications, the compound is used in the production of advanced materials, including high-performance polymers and coatings. Its unique chemical properties contribute to the durability and functionality of these materials.
Wirkmechanismus
The mechanism by which magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s chlorine atoms and sulfonate group play crucial roles in these interactions, leading to the disruption of normal cellular processes and the inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate: Lacks the sulfonate group, resulting in different chemical properties and applications.
Magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxamide: Contains an amide group instead of a carboxylate group, leading to variations in reactivity and biological activity.
Uniqueness
The presence of both chlorine atoms and a sulfonate group in magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate makes it unique among similar compounds. This combination of functional groups imparts distinct chemical properties, making it valuable for a wide range of scientific and industrial applications.
Eigenschaften
CAS-Nummer |
84297-66-5 |
|---|---|
Molekularformel |
C21H6Cl12MgO5S |
Molekulargewicht |
820.1 g/mol |
IUPAC-Name |
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate |
InChI |
InChI=1S/C21H8Cl12O5S.Mg/c22-11-13(24)18(28)9-7(16(11,26)20(18,30)31)3-1-5(15(34)35)6(39(36,37)38)2-4(3)8-10(9)19(29)14(25)12(23)17(8,27)21(19,32)33;/h1-2,7-10H,(H,34,35)(H,36,37,38);/q;+2/p-2 |
InChI-Schlüssel |
QMMVSTYWERYNTC-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])S(=O)(=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


